molecular formula C4H11ClN2O B3366986 3-Methoxypropanimidamide hydrochloride CAS No. 157360-93-5

3-Methoxypropanimidamide hydrochloride

Cat. No. B3366986
M. Wt: 138.59 g/mol
InChI Key: KRGDUBQLCSQJJK-UHFFFAOYSA-N
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Description

3-Methoxypropanimidamide hydrochloride, also known as MPPI, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Polymerization and Conductivity Enhancement

The aqueous polymerization of 3-methoxyaniline, a compound related to 3-methoxypropanimidamide hydrochloride, was investigated using sodium dichromate as an oxidant in the presence of hydrochloric acid. This research explored the effects of various concentrations of hydrochloric acid, sodium dichromate, monomer, and reaction temperature on the polymerization rate, the specific viscosity of the obtained polymer, and its a.c. conductivity. The study revealed that the initial and overall reaction rates, as well as the specific viscosity values of the polymer, were influenced by the concentration of hydrochloric acid, sodium dichromate, and the monomer. The molecular weight of the polymer samples was found to increase with the concentration of hydrochloric acid and the monomer but decreased with the increase of sodium dichromate concentration and reaction temperature. This indicates that the polymerization process of 3-methoxyaniline, which is structurally similar to 3-methoxypropanimidamide hydrochloride, can be fine-tuned by adjusting these parameters, potentially leading to enhanced conductivity and other desirable properties in the resulting polymers (Sayyah et al., 2002).

Advanced Pharmaceutical Formulation

In the realm of pharmaceutical sciences, 3D printing technology has been utilized to produce viable tablets that can satisfy regulatory tests and match the release profiles of standard commercial tablets. This innovative approach employed hydroxypropyl methylcellulose (HPMC) as a hydrophilic matrix for a sustained release layer, alongside other excipients for immediate release layers. The use of 3D printing for tablet formulation represents a novel avenue in medicine formulation, offering the potential for creating custom dosage forms and release profiles. This application underscores the evolving landscape of pharmaceutical manufacturing, where compounds like 3-methoxypropanimidamide hydrochloride could potentially be incorporated into advanced drug delivery systems to enhance therapeutic efficacy and patient compliance (Khaled et al., 2014).

properties

IUPAC Name

3-methoxypropanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H3,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGDUBQLCSQJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40994550
Record name 3-Methoxypropanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypropanimidamide hydrochloride

CAS RN

157360-93-5, 736905-51-4
Record name Propanimidamide, 3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157360-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxypropanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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